molecular formula C6H3ClN2 B13605942 3-Chloro-5-ethynylpyridazine

3-Chloro-5-ethynylpyridazine

Cat. No.: B13605942
M. Wt: 138.55 g/mol
InChI Key: LRFHFCXDXWCGIN-UHFFFAOYSA-N
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Description

3-Chloro-5-ethynylpyridazine is a heterocyclic compound containing a pyridazine ring substituted with a chlorine atom at the third position and an ethynyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-ethynylpyridazine typically involves the halogenation of pyridazine derivatives followed by the introduction of the ethynyl group. One common method is the reaction of 3-chloropyridazine with acetylene under specific conditions to yield the desired compound. The reaction conditions often include the use of a palladium catalyst and a base such as triethylamine to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-ethynylpyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Bases: Such as triethylamine, used to deprotonate intermediates and drive reactions to completion.

    Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can yield biaryl compounds, while substitution reactions with amines can produce aminopyridazine derivatives.

Scientific Research Applications

3-Chloro-5-ethynylpyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethynylpyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The ethynyl group can interact with active sites of enzymes, while the chlorine atom can enhance binding affinity through halogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-ethynylpyridazine is unique due to the presence of both a chlorine atom and an ethynyl group on the pyridazine ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C6H3ClN2

Molecular Weight

138.55 g/mol

IUPAC Name

3-chloro-5-ethynylpyridazine

InChI

InChI=1S/C6H3ClN2/c1-2-5-3-6(7)9-8-4-5/h1,3-4H

InChI Key

LRFHFCXDXWCGIN-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=NN=C1)Cl

Origin of Product

United States

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